Galanin (1-30) (human) - 119418-04-1

Galanin (1-30) (human)

Catalog Number: EVT-243188
CAS Number: 119418-04-1
Molecular Formula: C139H210N42O43
Molecular Weight: 3157.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galanin (1-30) (human) is a 30-amino acid neuropeptide found in the central and peripheral nervous systems of humans. [, ] Unlike galanin in other species, which is a 29-amino acid peptide amidated at the C-terminus, human galanin is not amidated and retains the final glycine residue. [, ] This difference in structure may contribute to differences in the biological activity of human galanin compared to other species. [] Galanin (1-30) (human) exerts its effects by binding to specific G protein-coupled receptors, primarily GALR1 and GALR2. [, ] It plays a role in various physiological processes, including hormone secretion, particularly growth hormone, [, ] modulation of muscle contraction in the gastrointestinal tract, [] and regulation of food intake. []

Synthesis Analysis

Galanin (1-30) (human) can be synthesized using solid-phase peptide synthesis methods. [] This involves the sequential addition of protected amino acids to a growing peptide chain on a solid support. [] The process typically requires specialized equipment and reagents, and optimization of reaction conditions is crucial for achieving high yields and purity.

Molecular Structure Analysis

Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Lys- Trp-Tyr-Glu-Gly-Leu-His-Leu-Met-Gly. [, ]

The N-terminal region (amino acids 1-15) of galanin is highly conserved across species and is crucial for its biological activity. [, ] The C-terminal region of human galanin differs from other species by the presence of a glycine residue instead of an amide group, which potentially impacts its interaction with receptors and subsequent signaling pathways. [, ]

Mechanism of Action

Galanin (1-30) (human) primarily exerts its effects by binding to two G protein-coupled receptor subtypes: GALR1 and GALR2. [, ] These receptors are widely distributed in the central and peripheral nervous systems and mediate different downstream signaling pathways. [] While the exact mechanisms of action can vary depending on the cell type and receptor subtype involved, generally, galanin binding to its receptors leads to the activation of intracellular signaling cascades, ultimately influencing cellular processes such as hormone secretion, neurotransmitter release, and gene expression. [, , , , ]

Physical and Chemical Properties Analysis

Galanin (1-30) (human) is a hydrophilic peptide due to the presence of multiple polar amino acid residues. [] Its isoelectric point (pI) is approximately 9.5, indicating a basic nature. [] The molecular weight of human galanin is about 3.3 kDa. [] It is soluble in aqueous solutions and exhibits a characteristic absorbance spectrum at 280 nm due to the presence of tryptophan and tyrosine residues. []

Applications
  • Growth Hormone Secretion: Human galanin (1-30) potentiates growth hormone (GH) release stimulated by growth hormone-releasing hormone (GHRH). [] This effect appears to be mediated by a different receptor subtype than the one responsible for the effects of galanin on basal GH levels. []
  • Gastrointestinal Motility: Both human and rat galanin have been shown to contract longitudinal muscle strips of the human colon in vitro, indicating a role in modulating gut motility. [] This effect is independent of nerve stimulation, suggesting a direct action on smooth muscle cells. []
  • Receptor Characterization: Human galanin (1-30) is crucial for characterizing the binding properties and signaling pathways of galanin receptors, particularly GALR1 and GALR2. [, , ] This information is essential for understanding the physiological roles of galanin and developing potential therapeutic agents targeting these receptors.
  • Cancer Research: Research suggests galanin expression is epigenetically silenced in some cancers, like gastric cancer. [] Restoring galanin expression in these cancer cells led to increased apoptosis and decreased cell proliferation, pointing to a potential tumor suppressor role. []
Future Directions
  • Developing selective galanin receptor ligands: There is a need for more selective ligands targeting specific galanin receptor subtypes to dissect their individual roles in various physiological and pathological processes. [, ] These ligands could serve as valuable tools for research and potential therapeutic development.
  • Understanding the role of galanin in different human populations: Given the unique structure and properties of human galanin compared to other species, investigating its role in various human populations, including different age groups and disease states, is crucial. [] This information could provide valuable insights into human-specific physiological and pathological processes involving galanin.

Galanin (1-29)

    Relevance: Galanin (1-29) is structurally similar to Galanin (1-30) (human), differing only in the C-terminal residue. This difference arises from the lack of amidation in the human form . Despite this difference, both peptides exhibit similar biological activity in inhibiting glucose-stimulated insulin secretion .

Galanin (3-30) (human)

    Relevance: Galanin (3-30) (human) is a structurally related peptide to Galanin (1-30) (human), generated by removing the first two N-terminal amino acids . This truncation impacts its interaction with different galanin receptor subtypes, leading to distinct effects on growth hormone release compared to Galanin (1-30) (human) .

Galanin (1-21) (human)

    Relevance: As an N-terminal fragment, Galanin (1-21) (human) shares a significant portion of its amino acid sequence with Galanin (1-30) (human) . This structural similarity allows it to retain the ability to activate Galanin receptors and exert similar effects on colonic motility as the full-length peptide .

[Ala6, D-Trp8]Galanin (1-15)ol

    Relevance: This compound is structurally related to the N-terminal fragment of Galanin (1-30) (human) . Despite sharing the N-terminal sequence, the specific amino acid substitutions in [Ala6, D-Trp8]Galanin (1-15)ol change its interaction with the receptor, resulting in antagonistic activity compared to the agonistic properties of Galanin (1-30) (human) .

Galanin (2-30) (human)

    Relevance: Galanin (2-30) (human), by lacking the first amino acid compared to Galanin (1-30) (human), shows altered binding affinity and selectivity toward different galanin receptor subtypes, particularly showing specificity for the hGALR2 subtype .

[D-Trp2]Galanin (1-30)

    Relevance: The incorporation of a D-Tryptophan at position 2 in [D-Trp2]Galanin (1-30) alters its binding characteristics compared to Galanin (1-30) (human), leading to a preference for the hGALR2 receptor subtype .

Galanin (3-29)

    Relevance: Compared to Galanin (1-30) (human), Galanin (3-29) shows differential activity at different galanin receptor subtypes, highlighting the importance of the N-terminal region for receptor subtype selectivity .

Galanin (1-18) (rat)

    Relevance: Despite originating from rat, Galanin (1-18) (rat) shares a high degree of sequence homology with the corresponding region of human Galanin (1-30). This structural similarity allows it to effectively interact with human galanin receptors, resulting in similar effects on colonic motility .

Properties

CAS Number

119418-04-1

Product Name

Galanin (1-30) (human)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C139H210N42O43

Molecular Weight

3157.4 g/mol

InChI

InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149)/t70-,71-,72+,73+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1

InChI Key

CBSXZYWGVAQSHI-RUKUCZSXSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.